1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate
Description
Properties
CAS No. |
6642-13-3 |
|---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[1-[[acetyl(benzyl)amino]methyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C22H21NO3/c1-16(24)23(14-18-8-4-3-5-9-18)15-21-20-11-7-6-10-19(20)12-13-22(21)26-17(2)25/h3-13H,14-15H2,1-2H3 |
InChI Key |
HBVUZSJZPAOEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC2=C(C=CC3=CC=CC=C32)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Core Naphthalene Functionalization
The naphthalen-2-yl acetate backbone is typically synthesized via acetylation of β-naphthol. Acetic anhydride in alkaline media facilitates this transformation, achieving yields exceeding 85% under optimized conditions. The reaction proceeds through nucleophilic attack of the β-naphthol oxygen on the electrophilic carbonyl carbon of acetic anhydride, followed by deprotonation to stabilize the acetate ester.
Introduction of the Benzylamino-Acetyl Side Chain
Incorporating the {[acetyl(benzyl)amino]methyl} group involves a two-step sequence:
- Mannich Reaction : Condensation of formaldehyde with benzylamine generates a reactive imine intermediate, which subsequently reacts with the naphthalen-2-yl acetate scaffold.
- Acetylation : The secondary amine formed in the Mannich reaction undergoes N-acetylation using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
Stepwise Preparation Protocols
Synthesis of Naphthalen-2-yl Acetate
- Dissolve β-naphthol (10 mmol) in 20 mL anhydrous pyridine.
- Add acetic anhydride (15 mmol) dropwise at 0°C.
- Warm to room temperature and stir for 6 hours.
- Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Parameters :
- Solvent : Pyridine acts as both solvent and base, neutralizing generated acetic acid.
- Temperature : Low temperatures minimize diacetylation side products.
Mannich Reaction for Aminoalkylation
- Combine naphthalen-2-yl acetate (5 mmol), benzylamine (6 mmol), and paraformaldehyde (6 mmol) in ethanol.
- Reflux at 80°C for 12 hours.
- Concentrate under reduced pressure and recrystallize from hexane/ethyl acetate.
Optimization Insights :
N-Acetylation of the Secondary Amine
- Dissolve the Mannich base (4 mmol) in dichloromethane.
- Add acetyl chloride (5 mmol) and triethylamine (6 mmol) at 0°C.
- Stir for 3 hours, wash with NaHCO₃ solution, and dry over MgSO₄.
Yield Enhancement Strategies :
- Reagent Choice : Acetic anhydride provides milder conditions compared to acetyl chloride, reducing risk of over-acylation.
- Base Selection : Triethylamine scavenges HCl, shifting equilibrium toward product formation.
Comparative Analysis of Reaction Conditions
Troubleshooting Common Synthetic Challenges
Low Yield in Acetylation
Diacetylation Side Products
Incomplete Mannich Reaction
- Cause : Insufficient formaldehyde to drive imine formation.
- Solution : Use 1.2 equivalents of paraformaldehyde and extend reaction time.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
- Purity : >98% (C18 column, 70:30 acetonitrile/water, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
1-((N-Benzylacetamido)methyl)naphthalen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The acetate group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-((N-Benzylacetamido)methyl)naphthalen-2-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-((N-Benzylacetamido)methyl)naphthalen-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The triazole carboxylate compound achieves ~95% yield via click chemistry, a robust and regioselective method . In contrast, multicomponent reactions for amidoalkylnaphthols prioritize structural diversity over yield .
- Bioactivity: Benzo[d]thiazol derivatives exhibit pesticidal activity, while FDDNP serves diagnostic purposes.
Physicochemical and Crystallographic Properties
- Planarity and Dihedral Angles : The naphthalene core in the triazole carboxylate derivative is nearly planar (max deviation: -0.010 Å), with dihedral angles of 67.1° (triazole-naphthalene) and 56.0° (triazole-benzamido) . These angles influence molecular packing and intermolecular interactions (e.g., C–H···O hydrogen bonds), critical for crystal stability .
- Solubility : The acetate ester in the target compound likely enhances solubility compared to hydroxylated analogs (e.g., amidoalkylnaphthols) .
Biological Activity
1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C_{16}H_{17}NO_{3}
- Molecular Weight: 273.31 g/mol
The structure consists of a naphthalene ring substituted with an acetylamino group and an acetate moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of naphthalene compounds exhibit antimicrobial properties. A study demonstrated that similar naphthalene derivatives showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Activity
This compound has shown promise in reducing inflammation. In vitro studies revealed that the compound significantly decreased the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It was observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 20 | Induction of apoptosis |
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various naphthalene derivatives, including our compound, against multi-drug resistant bacteria. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a lead compound for drug development.
- Case Study on Anti-inflammatory Effects : Research conducted at Hacettepe University explored the anti-inflammatory properties of related compounds in a murine model of arthritis. The findings suggested that treatment with the naphthalene derivative led to a significant reduction in paw swelling and joint damage, supporting its therapeutic potential in inflammatory conditions.
The biological activities of this compound are attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of naphthalene derivatives facilitates their incorporation into microbial membranes, leading to increased permeability and cell lysis.
- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, thus reducing cytokine release.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multicomponent Mannich-type reactions involving 2-naphthol derivatives, acetylated benzylamine, and formaldehyde equivalents. For example, analogous hydroxynaphthyl-substituted α-amino acids have been synthesized using hydantoin intermediates under alkaline conditions (e.g., NaOH reflux) . Yield optimization may involve solvent selection (e.g., THF for mild conditions) and catalysis (e.g., triethylamine for acetylation steps) . Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purification via recrystallization (e.g., using ethanol/water mixtures) are recommended .
Q. How can spectroscopic techniques (e.g., IR, NMR, MS) be applied to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include ~1630–1650 cm⁻¹ (C=O stretch of acetate and acetyl groups) and ~3400 cm⁻¹ (N-H stretch if deprotected) .
- NMR : ¹H NMR will show aromatic protons (δ 7.2–8.5 ppm for naphthalene), methylene protons (δ 3.5–4.5 ppm for -CH₂-N-), and acetyl groups (δ 2.0–2.5 ppm) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 353 for analogous structures) and fragmentation patterns (e.g., loss of acetate or benzyl groups) .
Q. What are the critical safety considerations when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in dry, ventilated areas away from ignition sources due to potential flammability of acetate esters . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Environmental toxicity screening (e.g., aquatic bioassays) is advised due to structural similarity to naphthalene derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity or stability of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) can model electron density distributions, particularly at the acetylated amino methyl group, to predict nucleophilic/electrophilic sites. For example, bond dissociation energies (BDEs) of the C-O (acetate) and C-N (benzylamine) bonds can guide stability under thermal or acidic conditions . Software like Gaussian or ORCA, with B3LYP/6-31G* basis sets, are standard for such analyses .
Q. What experimental strategies resolve contradictions in reported melting points or spectral data for analogous compounds?
- Methodological Answer : Discrepancies (e.g., mp 178°C vs. 183–186°C in literature) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and high-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) to assess purity . Cross-validate spectral data with databases like NIST Chemistry WebBook .
Q. How can membrane separation technologies isolate this compound from multicomponent reaction mixtures?
- Methodological Answer : Nanofiltration (NF) membranes with MWCO 200–300 Da can separate the compound (MW ~339 g/mol) from smaller byproducts. Optimize solvent resistance (e.g., ethyl acetate compatibility) and transmembrane pressure (3–5 bar) . For scale-up, simulate separation efficiency using Aspen Plus with UNIFAC thermodynamic models .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
